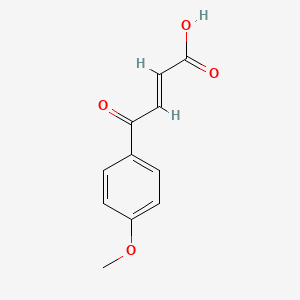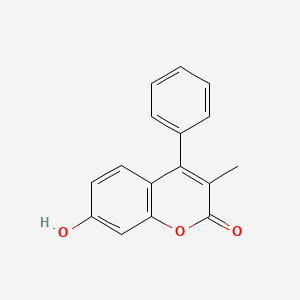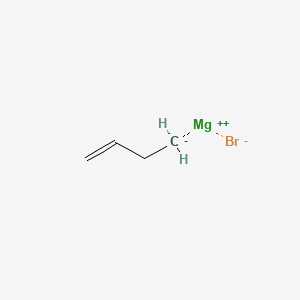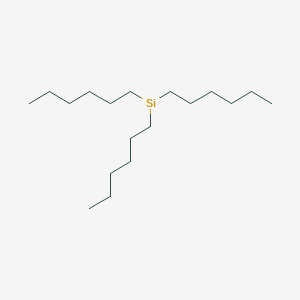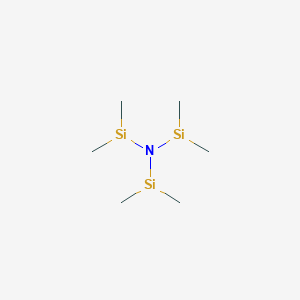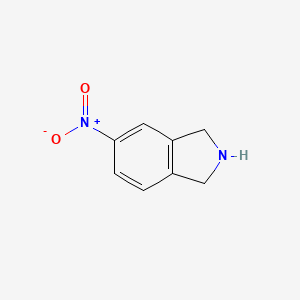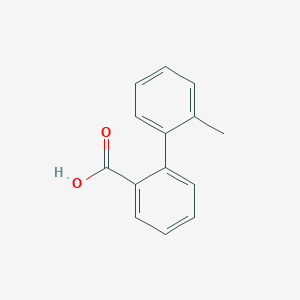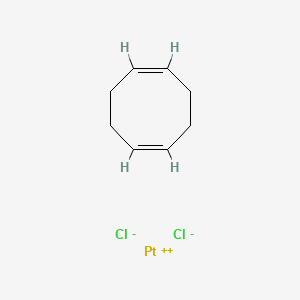
5-Hydroxy-3',4',7-Trimethoxyflavone
Übersicht
Beschreibung
5-Hydroxy-3,4',7-trimethoxyflavone, also known as 5-hydroxy-3,4',7-trimethoxy-4-hydroxyflavone, is a naturally occurring flavone. It is found in various plants such as the Chinese herb Scutellaria baicalensis, commonly known as Chinese Skullcap. Flavones are a class of flavonoids and are known for their antioxidant and anti-inflammatory properties. 5-Hydroxy-3,4',7-trimethoxyflavone has been studied for its potential medicinal properties and has been found to have multiple applications in the scientific and medical fields.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
5-Hydroxy-3',4',7-Trimethoxyflavone wurde auf seine antimikrobiellen Eigenschaften untersucht. Es zeigte vielversprechende antimikrobielle Aktivität gegen multiresistente Bakterienstämme wie Staphylococcus aureus und Escherichia coli. Die Verbindung wurde gefunden, um das bakterielle Wachstum zu hemmen und zeigte synergistische Effekte, wenn sie mit bestimmten Antibiotika kombiniert wurde .
Entzündungshemmende Aktivität
Die Verbindung wurde gefunden, um eine entzündungshemmende Aktivität aufzuweisen. In einer Studie hemmte es signifikant die Produktion von Stickstoffoxid und zeigte eine leichte Reduktion des Prostaglandin-E2-Spiegels bei getesteten Konzentrationen. Die Produktion von proinflammatorischen Zytokinen, wie TNF-α, IL-6 und IL-1β, wurde durch this compound in einer konzentrationsabhängigen Weise deutlich reduziert .
Modulation der Antibiotikaaktivität
This compound wurde gefunden, um die Aktivität von Antibiotika zu modulieren. Es zeigte synergistische Effekte, wenn es mit zwei unterschiedlichen Antibiotika-Klassen kombiniert wurde, dem Fluorchinolon Norfloxacin und dem Aminoglykosid Gentamicin .
Hemmung von Stickstoffoxidsynthase und Cyclooxygenase-2
Die Verbindung wurde gefunden, um eine Reduktion der mRNA-Expressionen von induzierbarer Stickstoffoxidsynthase und Cyclooxygenase-2 zu induzieren, was darauf hindeutet, dass die Hemmung auf der transkriptionellen Ebene stattfindet .
Potenzielle therapeutische Strategie gegen entzündungsbedingte Erkrankungen
Die Ergebnisse aus verschiedenen Studien lassen this compound als potenzielles Kandidatenmolekül für den Fortschritt einer therapeutischen Strategie gegen entzündungsbedingte Erkrankungen erscheinen .
Interaktion mit Entzündungsmediatoren
Molekular-Docking- und dynamische Simulationsstudien haben gezeigt, dass this compound mit Entzündungsmediatoren wie induzierbarer Stickstoffoxidsynthase und Cyclooxygenase-2 interagiert .
Wirkmechanismus
Target of Action
The primary targets of 5-Hydroxy-3’,4’,7-trimethoxyflavone, also known as 7,3’,4’-tri-O-methylluteolin, are the inflammatory mediators such as inducible nitric oxide synthase and cyclooxygenase-2 . These targets play a crucial role in the inflammatory response, particularly in the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines .
Mode of Action
5-Hydroxy-3’,4’,7-trimethoxyflavone interacts with its targets by inhibiting the release of inflammatory mediators . This results in a significant reduction in the mRNA expressions of inducible nitric oxide synthase and cyclooxygenase-2, indicating that the inhibition occurs at the transcriptional level .
Biochemical Pathways
The action of 5-Hydroxy-3’,4’,7-trimethoxyflavone affects the biochemical pathways involved in inflammation. Specifically, it inhibits the production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β . These changes in the biochemical pathways lead to downstream effects that reduce inflammation.
Result of Action
The molecular and cellular effects of the action of 5-Hydroxy-3’,4’,7-trimethoxyflavone include a significant reduction in the production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines . This leads to a decrease in inflammation, demonstrating the compound’s potent anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 5-Hydroxy-3’,4’,7-trimethoxyflavone can be influenced by various environmental factors.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-7-12(19)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)16(6-10)23-3/h4-9,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXDQWDOVZUNNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183329 | |
| Record name | Gonzalitosin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29080-58-8 | |
| Record name | Gonzalitosin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029080588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gonzalitosin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXY-3',4',7-TRIMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU4UA4TVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



